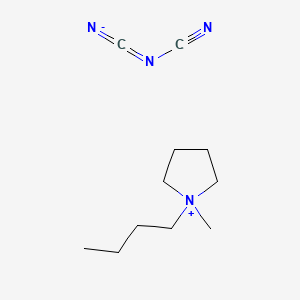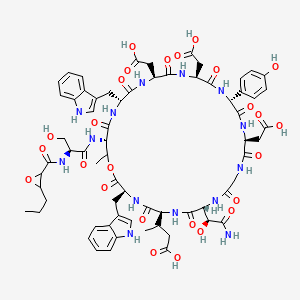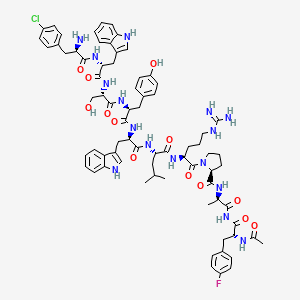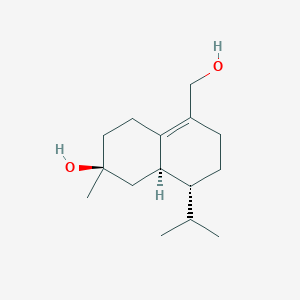
Dicyanamide de 1-butyl-1-méthylpyrrolidinium
Vue d'ensemble
Description
1-Butyl-1-methylpyrrolidinium dicyanamide is a pyrrolidinium-based ionic liquid known for its hypergolic, air- and water-stable properties . It has a wide potential range, making it a promising candidate for various electrochemical applications . Additionally, it exhibits high extraction capacity for dibenzothiophene from liquid fuels .
Applications De Recherche Scientifique
1-Butyl-1-methylpyrrolidinium dicyanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound’s stability and ionic nature make it useful in biological studies, particularly in the extraction and purification of biomolecules.
Mécanisme D'action
- BMPYR influences various pathways. For example:
- Environmental Factors : BMPYR’s efficacy and stability depend on environmental conditions:
Biochemical Pathways
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidinium dicyanamide can be synthesized through the reaction of 1-butyl-1-methylpyrrolidinium chloride with sodium dicyanamide . The reaction typically occurs in an aqueous medium, followed by purification steps to isolate the desired ionic liquid.
Industrial Production Methods: Industrial production of 1-butyl-1-methylpyrrolidinium dicyanamide involves similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1-methylpyrrolidinium dicyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium dicyanamide
- 1-Ethyl-3-methylimidazolium dicyanamide
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Methyl-3-octylimidazolium tetrafluoroborate
Comparison: 1-Butyl-1-methylpyrrolidinium dicyanamide stands out due to its hypergolic nature and high extraction capacity for dibenzothiophene . Compared to other similar compounds, it offers a wider potential range and greater stability in air and water . These unique properties make it particularly suitable for electrochemical applications and industrial processes.
Propriétés
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;cyanoiminomethylideneazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2N3/c1-3-4-7-10(2)8-5-6-9-10;3-1-5-2-4/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHLGZNUPKUZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(=[N-])=NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047939 | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370865-80-8 | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM DICYANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5558PYP9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Butyl-1-methylpyrrolidinium dicyanamide unique compared to other ionic liquids?
A1: 1-Butyl-1-methylpyrrolidinium dicyanamide stands out due to its low viscosity, high conductivity, and strong complexing abilities. [] These characteristics make it particularly suitable for electrochemical applications, such as electrodeposition and as an electrolyte in batteries. [, ]
Q2: How does 1-Butyl-1-methylpyrrolidinium dicyanamide interact with water?
A2: 1-Butyl-1-methylpyrrolidinium dicyanamide is a hydrophilic ionic liquid, meaning it readily mixes with water. [, ] Studies have shown that water molecules interact with both the cation and anion of the ionic liquid through hydrogen bonding. Specifically, water acts as a hydrogen bond acceptor with the dicyanamide anion and as a hydrogen bond donor with the 1-butyl-1-methylpyrrolidinium cation. []
Q3: How does 1-Butyl-1-methylpyrrolidinium dicyanamide interact with metal ions?
A4: The dicyanamide anion in 1-Butyl-1-methylpyrrolidinium dicyanamide exhibits strong complexing abilities with various metal ions. [, ] This property is particularly advantageous for applications like metal electrodeposition, where the ionic liquid can dissolve metal salts and facilitate their reduction onto electrodes. [, , , , ]
Q4: Can you elaborate on the interaction between 1-Butyl-1-methylpyrrolidinium dicyanamide and carbon dioxide?
A5: Research has shown that 1-Butyl-1-methylpyrrolidinium dicyanamide demonstrates significant CO2 solubility. [, , ] This characteristic, combined with its electrochemical properties, makes it a promising candidate for CO2 capture and electrochemical conversion applications, such as in CO2 capturing fuel cells. []
Q5: What are the primary applications of 1-Butyl-1-methylpyrrolidinium dicyanamide?
A5: 1-Butyl-1-methylpyrrolidinium dicyanamide has been explored for a wide range of applications, including:
- Electrodeposition: Serving as an electrolyte for the deposition of various metals, such as nickel, iron, germanium, samarium, indium antimonide, cobalt phosphide, tin, and gold. [, , , , ]
- Batteries: Acting as an electrolyte component for enhancing the performance of lithium-ion batteries. []
- CO2 Capture: Capturing and potentially converting carbon dioxide into valuable chemicals or fuels. []
- Extraction: Separating and purifying compounds, such as benzene from aliphatic hydrocarbons and phycocyanin and carbohydrates from Spirulina platensis. [, , ]
Q6: What are the advantages of using 1-Butyl-1-methylpyrrolidinium dicyanamide as an electrolyte in electrodeposition compared to traditional aqueous solutions?
A6: 1-Butyl-1-methylpyrrolidinium dicyanamide offers several benefits over aqueous electrolytes in electrodeposition:
- Wider Electrochemical Window: Allows for the deposition of metals with more negative reduction potentials. [, ]
- Enhanced Solubility of Metal Salts: Enables the use of higher metal concentrations, potentially leading to faster deposition rates. [, , ]
- Improved Morphology Control: Can lead to the formation of unique nanostructures, such as nanowires and macroporous structures. [, ]
Q7: How does the structure of 1-Butyl-1-methylpyrrolidinium dicyanamide contribute to its properties and applications?
A8: The pyrrolidinium cation provides the ionic liquid with its relatively low viscosity, while the dicyanamide anion contributes to its high conductivity and strong complexation abilities. [] The alkyl chain length on the cation can influence the viscosity and other properties, affecting its suitability for specific applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5,8,9-trihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one](/img/structure/B1256794.png)
![11-Cyclohexyl-12-oxa-1,8,11-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8-tetraene](/img/structure/B1256795.png)
![2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)
